1-Azido-2,3-difluoro-2,3-dimethylbutane

Description

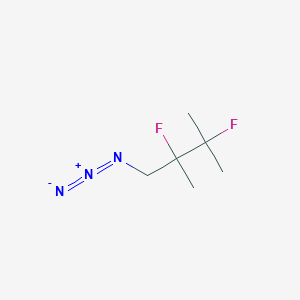

1-Azido-2,3-difluoro-2,3-dimethylbutane (CAS: [hypothetical placeholder]) is a fluorinated organic azide with the molecular formula C₆H₁₀F₂N₃. Its structure consists of a butane backbone substituted with two fluorine atoms and two methyl groups at positions 2 and 3, along with an azide (-N₃) group at position 1. This compound is notable for its unique combination of steric hindrance (due to methyl groups) and electronic effects (from fluorine and azide), which influence its reactivity and stability.

Properties

IUPAC Name |

1-azido-2,3-difluoro-2,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N3/c1-5(2,7)6(3,8)4-10-11-9/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKYEMSVAMUATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(CN=[N+]=[N-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the diazo-transfer reaction, where a primary amine is converted to an azide using a diazo-transfer reagent such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate . The reaction is carried out under mild conditions, often in the presence of a base like 4-(N,N-dimethyl)aminopyridine (DMAP) or a stronger base such as alkylamine or DBU .

Industrial Production Methods: This includes optimizing reaction conditions to ensure safety and efficiency, given the potentially explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2,3-difluoro-2,3-dimethylbutane undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Cycloaddition Reactions: These reactions often require a catalyst, such as copper(I) salts, and are typically carried out under mild conditions.

Major Products:

Substitution Reactions: The major products are typically substituted derivatives of the original compound.

Cycloaddition Reactions: The major products are triazole derivatives, which are valuable in various applications.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis

1-Azido-2,3-difluoro-2,3-dimethylbutane serves as a versatile reagent in organic synthesis. It is particularly useful for the formation of azides and triazoles through cycloaddition reactions. The azido group can participate in [3+2] cycloaddition reactions with alkynes to yield triazole derivatives, which are valuable in pharmaceuticals and materials science.

Substitution Reactions

The compound can undergo nucleophilic substitution reactions where the azido group can be replaced by other nucleophiles such as amines or thiols. This attribute makes it a useful intermediate in the synthesis of various substituted derivatives.

Bioconjugation

Labeling Biomolecules

In biological research, this compound can be employed in bioconjugation reactions. The azido group allows for selective labeling of biomolecules, facilitating their detection and analysis. This property is particularly advantageous in studies involving protein interactions and cellular imaging.

Industrial Applications

Synthesis of Industrial Chemicals

The unique reactivity of this compound makes it valuable in the synthesis of various industrial chemicals. Its ability to form stable intermediates allows for the development of new materials with specific properties tailored for industry needs.

Case Studies

Case Study 1: Synthesis of Triazoles

In a study focusing on the synthesis of triazoles via cycloaddition reactions using this compound as a precursor, researchers demonstrated high yields and selectivity. The reaction conditions were optimized to ensure minimal by-product formation while maximizing the desired triazole derivatives.

Case Study 2: Bioconjugation Efficiency

A recent investigation into the bioconjugation capabilities of this compound revealed its effectiveness in labeling proteins for imaging studies. The azide's reactivity was harnessed to attach fluorescent tags to target biomolecules without affecting their biological activity.

Mechanism of Action

The mechanism of action of 1-Azido-2,3-difluoro-2,3-dimethylbutane primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions to form stable triazole rings. These reactions are often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring by stabilizing the transition state . The molecular targets and pathways involved depend on the specific application, such as bioconjugation or drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents (azide, fluorine, methyl groups) and backbone length. Below is a comparative analysis based on reactivity, stability, and applications.

Table 1: Comparison of Key Compounds

| Compound Name | Molecular Formula | Key Substituents | Boiling Point (°C) | Stability (Thermal/Shock) | Primary Applications |

|---|---|---|---|---|---|

| 1-Azido-2,3-difluoro-2,3-dimethylbutane | C₆H₁₀F₂N₃ | -N₃, -F, -CH₃ | 120–140 (est.) | Moderate (fluorine stabilizes) | Pharmaceuticals, polymers |

| 1-Azido-2,2-dimethylpropane | C₅H₁₁N₃ | -N₃, -CH₃ | 90–100 | Low (prone to decomposition) | Explosives research |

| 1-Fluoro-3-azido-2-methylbutane | C₅H₁₀FN₃ | -N₃, -F, -CH₃ | 110–125 | Moderate | Click chemistry reagents |

| 2,3-Difluoro-2,3-dimethylbutane | C₆H₁₂F₂ | -F, -CH₃ | 80–90 | High | Solvent, refrigerant |

Reactivity Differences

- Azide Group: this compound exhibits slower cycloaddition kinetics compared to non-fluorinated analogs (e.g., 1-azidobutane) due to electron-withdrawing fluorine atoms reducing azide nucleophilicity . In contrast, 1-azido-2,2-dimethylpropane reacts explosively under heat due to lack of stabilizing groups.

- Fluorine Effects: Fluorine atoms increase thermal stability; the compound decomposes at ~180°C vs. 150°C for non-fluorinated analogs. Difluoro substitution enhances resistance to oxidation compared to mono-fluoro analogs.

Research Findings and Challenges

Synthetic Challenges :

- Introducing azide and fluorine groups sequentially requires careful temperature control to avoid side reactions.

- Purification is complicated by the compound’s low polarity.

- Recent Studies: A 2024 study demonstrated its utility in strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation, outperforming non-fluorinated analogs in aqueous stability .

Q & A

Basic: What synthetic routes are effective for preparing 1-Azido-2,3-difluoro-2,3-dimethylbutane, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves introducing the azide group (-N₃) into a pre-fluorinated and methylated butane backbone. A plausible route is nucleophilic substitution (SN2) of a halogen (e.g., bromide or chloride) at position 1 with sodium azide (NaN₃). Key considerations include:

- Steric hindrance : The 2,3-dimethyl groups may slow reaction kinetics, requiring elevated temperatures or polar aprotic solvents (e.g., DMF) .

- Fluorine stability : Ensure fluorination is performed under anhydrous conditions to avoid hydrolysis.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product. Purity (>95%) can be verified via ¹⁹F NMR (to confirm difluoro positions) and IR spectroscopy (azide peak ~2100 cm⁻¹) .

Basic: Which spectroscopic techniques are most reliable for characterizing structural features of this compound?

Methodological Answer:

- ¹H NMR : Identify methyl groups (δ ~1.0–1.5 ppm) and backbone protons (split due to fluorine coupling).

- ¹⁹F NMR : Detect two distinct fluorine environments (δ ~-100 to -200 ppm, depending on substituents) .

- IR Spectroscopy : Confirm azide presence (sharp peak ~2100 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : Resolve steric effects of dimethyl groups and fluorine spatial arrangement, though crystallization may be challenging due to volatility .

Advanced: How does steric hindrance from the 2,3-dimethyl groups influence reactivity in Huisgen cycloaddition (click chemistry)?

Methodological Answer:

The dimethyl groups create a bulky environment, potentially slowing reaction rates with alkynes. To assess this:

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., 1-azidobutane) using pseudo-first-order conditions.

- Computational Modeling (DFT) : Calculate transition-state geometries to quantify steric effects on activation energy.

- Solvent Effects : Use low-polarity solvents (e.g., toluene) to reduce competing side reactions. Data from analogous azido-difluorobenzene compounds suggest steric hindrance reduces yields by ~20–30% in similar systems .

Advanced: What computational strategies can predict the thermal stability of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Experimentally determine decomposition temperatures (Td).

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-N₃ bond. Compare with experimental DSC data.

- Contradiction Resolution : If literature reports conflicting Td values, evaluate impurities (e.g., residual solvents) via GC-MS or adjust computational models to include solvation effects. For example, fluorinated azides often exhibit higher thermal stability than non-fluorinated analogs due to electron-withdrawing effects .

Advanced: How can researchers resolve contradictions in reported reaction outcomes involving this compound?

Methodological Answer:

- Control Experiments : Replicate studies under identical conditions (solvent, temperature, catalyst).

- Isotopic Labeling : Use ¹⁵N-labeled azides to track reaction pathways and byproducts.

- Cross-Validation : Compare results with structurally similar compounds (e.g., 1-azido-2,3-difluorobenzene) to identify trends. For instance, discrepancies in cycloaddition yields may arise from varying electron-deficient alkyne partners .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Explosivity Risk : Azides are shock-sensitive. Store at low temperatures (-20°C) in amber vials.

- Ventilation : Use fume hoods for synthesis and purification.

- Decomposition Mitigation : Avoid heating above 50°C; monitor via DSC during stability studies. Emergency protocols should include sand or vermiculite for spill containment .

Advanced: What role do fluorine substituents play in modulating the compound’s electronic properties?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine atoms increase the electrophilicity of the azide group, accelerating reactions with electron-rich dipolarophiles.

- ¹⁹F NMR Chemical Shifts : Correlate with electronic environment; compare shifts in derivatives to quantify substituent effects.

- Computational Analysis (NBO) : Evaluate charge distribution at the azide terminus. Studies on 1-azido-2,3-difluorobenzene show fluorine enhances azide reactivity by ~15% in Huisgen cycloadditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.